

An In-depth Technical Guide to 2,5-Dinitropyridine: Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: 2,5-Dinitropyridine

CAS No.: 15009-92-4

Cat. No.: B080344

[Get Quote](#)

This guide provides a comprehensive technical overview of **2,5-Dinitropyridine**, a pivotal heterocyclic compound. Intended for researchers, scientists, and professionals in drug development, this document delves into its core chemical properties, a robust synthetic pathway, its reactivity profile, and its significance as a versatile building block in medicinal chemistry.

Introduction: The Significance of the Dinitropyridine Scaffold

Dinitropyridines represent a class of heterocyclic compounds of significant interest. They serve as crucial precursors in the synthesis of a wide array of functional molecules, including energetic materials, agrochemicals, and, most notably, biologically active compounds.^[1] The pyridine ring itself is a well-established "privileged scaffold" in drug design, appearing in numerous FDA-approved therapeutics for conditions ranging from tuberculosis to cancer.^{[2][3]} ^[4] The introduction of nitro groups onto this scaffold profoundly influences its electronic properties, rendering it a potent electrophile and a valuable intermediate for constructing more complex molecular architectures. This guide will focus specifically on the 2,5-isomer, providing the in-depth knowledge necessary for its effective utilization in a research and development setting.

Core Properties and Molecular Structure of 2,5-Dinitropyridine

A thorough understanding of a compound's fundamental properties is the bedrock of its successful application in synthesis and development. This section outlines the key identifiers and physicochemical characteristics of **2,5-Dinitropyridine**.

Chemical Identity

- Chemical Name: **2,5-Dinitropyridine**
- CAS Number: 15009-92-4[5][6]
- Molecular Formula: C₅H₃N₃O₄[5]
- Molecular Weight: 169.10 g/mol [5]
- InChI Key: HRXDYINZWPPUJS-UHFFFAOYSA-N[5]
- Canonical SMILES: C1=C(C=NC=C1[O-])[O-][6]

Physicochemical Data

The following table summarizes the key physical and chemical properties of **2,5-Dinitropyridine**.

Property	Value	Source
Density	1.59 g/cm ³	[5]
Boiling Point	352.1 °C at 760 mmHg	[5]
Flash Point	166.7 °C	[5]

Molecular Structure and Electronic Profile

The molecular structure of **2,5-Dinitropyridine** consists of a pyridine ring substituted with two nitro groups at positions 2 and 5.

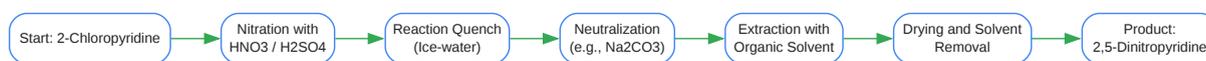
Caption: Molecular structure of **2,5-Dinitropyridine**.

The presence of the electronegative nitrogen atom in the pyridine ring, combined with the potent electron-withdrawing effects of the two nitro groups, renders the aromatic system highly electron-deficient. This electronic characteristic is the cornerstone of its reactivity, making it particularly susceptible to nucleophilic attack.

Synthesis of 2,5-Dinitropyridine: A Representative Protocol

While various methods exist for the synthesis of dinitropyridines, a common and effective approach involves the direct nitration of a suitable pyridine precursor.^[1] The following protocol describes a plausible synthesis of **2,5-Dinitropyridine** from 2-chloropyridine. The rationale for this choice of precursor is that the chloro-substituent is a good leaving group for subsequent reactions, and its presence can direct the nitration.

Synthetic Workflow



[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **2,5-Dinitropyridine**.

Step-by-Step Experimental Protocol

Disclaimer: This protocol is a representative procedure based on established principles of aromatic nitration. It should be performed by trained chemists with appropriate safety precautions in a well-ventilated fume hood.

- **Preparation of the Nitrating Mixture:** In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add concentrated sulfuric acid (e.g., 50 mL). Cool the flask in an ice-salt bath to 0-5 °C.
- **Addition of Nitric Acid:** Slowly add fuming nitric acid (e.g., 25 mL) dropwise to the sulfuric acid while maintaining the temperature below 10 °C. This exothermic reaction requires

careful control.

- **Addition of 2-Chloropyridine:** Once the nitrating mixture has cooled back to 0-5 °C, add 2-chloropyridine (e.g., 0.1 mol) dropwise from the dropping funnel. The reaction temperature should be maintained between 0-10 °C throughout the addition.
- **Reaction:** After the addition is complete, allow the reaction mixture to stir at a controlled temperature (e.g., room temperature or slightly elevated, which may require optimization) for several hours (e.g., 2-4 hours) to ensure complete reaction. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- **Quenching:** Carefully and slowly pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring. This will precipitate the crude product.
- **Isolation and Neutralization:** Collect the precipitated solid by vacuum filtration and wash it with cold water until the filtrate is neutral. The crude product can be further purified.
- **Purification:** Recrystallize the crude **2,5-Dinitropyridine** from a suitable solvent system (e.g., ethanol/water) to obtain the purified product.
- **Characterization:** Confirm the identity and purity of the product using techniques such as melting point determination, NMR spectroscopy, and mass spectrometry.

Reactivity and Synthetic Utility

The electron-deficient nature of the **2,5-Dinitropyridine** ring dictates its reactivity, primarily characterized by its susceptibility to Nucleophilic Aromatic Substitution (S_NAr).^{[5][7][8]} The nitro groups at the 2- and 5-positions act as powerful activating groups, stabilizing the negative charge in the Meisenheimer intermediate formed during the substitution process.

Mechanism of Nucleophilic Aromatic Substitution (S_NAr)

The S_NAr reaction on **2,5-Dinitropyridine** typically proceeds via a two-step addition-elimination mechanism.

- **Nucleophilic Attack:** A nucleophile (Nu^-) attacks the electron-deficient carbon atom bearing a leaving group (in this case, potentially one of the nitro groups, or if starting from a halo-

dinitropyridine, the halide). This disrupts the aromaticity and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

- Elimination of the Leaving Group: The aromaticity is restored by the departure of the leaving group, resulting in the substituted product.

The nitro groups are crucial as they delocalize the negative charge of the Meisenheimer intermediate, thereby lowering the activation energy of the reaction.

Representative Protocol: Synthesis of an N-Aryl-5-nitro-2-pyridinamine

This protocol illustrates the use of **2,5-Dinitropyridine** as a substrate in an S_NAr reaction, a common transformation in the synthesis of pharmaceutical intermediates. In this example, one of the nitro groups is displaced by an amine.



[Click to download full resolution via product page](#)

Caption: Workflow for an S_NAr reaction with **2,5-Dinitropyridine**.

- Reactant Setup: In a round-bottom flask, dissolve **2,5-Dinitropyridine** (1 equivalent) in a suitable polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
- Addition of Nucleophile and Base: Add aniline (1.1 equivalents) followed by a non-nucleophilic base such as potassium carbonate (2 equivalents) to the reaction mixture. The base serves to deprotonate the amine nucleophile or neutralize any acidic byproducts.
- Reaction Conditions: Heat the mixture to a temperature between 80-120 °C and monitor the reaction by TLC. The reaction time can vary from a few hours to overnight.
- Workup and Isolation: After the reaction is complete, cool the mixture to room temperature and pour it into water. The product may precipitate and can be collected by filtration.

Alternatively, extract the aqueous mixture with an organic solvent like ethyl acetate.

- Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired N-phenyl-5-nitro-2-pyridinamine.

Spectroscopic Characterization Profile

Authenticating the structure of **2,5-Dinitropyridine** requires a suite of spectroscopic analyses.

While a publicly available, comprehensive dataset is not readily found, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.[\[6\]](#)

[\[9\]](#)

Technique	Expected Features
^1H NMR	<ul style="list-style-type: none">- Three distinct signals in the aromatic region (approx. 7.5-9.5 ppm).- The proton at C4 would likely be the most downfield due to the influence of both nitro groups.- Protons at C3 and C6 will show characteristic doublet or doublet of doublets splitting patterns based on their coupling with adjacent protons.
^{13}C NMR	<ul style="list-style-type: none">- Five signals for the five carbon atoms of the pyridine ring.- Carbons attached to the nitro groups (C2 and C5) will be significantly deshielded and appear downfield.- The remaining carbons (C3, C4, C6) will also be in the aromatic region, with their chemical shifts influenced by the positions of the nitro groups.
FT-IR	<ul style="list-style-type: none">- Strong, characteristic asymmetric and symmetric stretching vibrations for the N-O bonds of the nitro groups, typically in the ranges of $1500\text{-}1560\text{ cm}^{-1}$ and $1335\text{-}1370\text{ cm}^{-1}$.- C=N and C=C stretching vibrations for the aromatic ring in the $1400\text{-}1600\text{ cm}^{-1}$ region.- C-H stretching vibrations above 3000 cm^{-1}.
Mass Spec	<ul style="list-style-type: none">- A molecular ion peak (M^+) corresponding to the molecular weight of 169.10 g/mol.- Characteristic fragmentation patterns involving the loss of nitro groups (NO_2) and other fragments of the pyridine ring.

Safety and Handling

Dinitropyridine compounds, like many nitroaromatic compounds, should be handled with care due to their potential toxicity and reactivity.^{[4][10]} A specific Safety Data Sheet (SDS) for **2,5-Dinitropyridine** should always be consulted prior to use. General safety precautions based on related compounds are as follows:

- Hazard Statements: Likely to be classified as toxic if swallowed, harmful in contact with skin, and may cause skin and eye irritation.[10][11] Nitroaromatic compounds can also pose an explosion hazard, especially when heated or subjected to shock, and should be handled with appropriate precautions.[12]
- Precautionary Measures:
 - Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.
 - Personal Protective Equipment (PPE): Wear protective gloves, a lab coat, and chemical safety goggles.
 - Handling: Avoid breathing dust, fumes, or vapors.[13] Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[13]
 - Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from heat, sparks, and open flames.

Conclusion

2,5-Dinitropyridine is a highly functionalized heterocyclic compound with significant potential in synthetic and medicinal chemistry. Its electron-deficient nature, conferred by the two nitro groups, makes it an excellent substrate for nucleophilic aromatic substitution reactions, allowing for the introduction of a wide variety of functional groups. This guide has provided a detailed overview of its properties, a plausible synthetic route, and a representative example of its synthetic utility. By understanding and applying the principles outlined herein, researchers can effectively leverage **2,5-Dinitropyridine** as a strategic building block in the design and development of novel chemical entities.

References

- Kanishchev, O. D., et al. (2024). Dinitropyridines: Synthesis and Reactions. ResearchGate. Available at: [\[Link\]](#)
- ResearchGate. (n.d.). NMR spectroscopy data (pyridine-d 5) for compound 2. Available at: [\[Link\]](#)

- Google Patents. (n.d.). CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine.
- YouTube. (2021). Nucleophilic Aromatic Substitution (SnAr). Synthesis of 2,4-Dinitrophenylaniline. Available at: [\[Link\]](#)
- Digital Commons @ NJIT. (n.d.). A study of the mixed acid nitration of 2-amino-5-chloropyridine. Available at: [\[Link\]](#)
- Google Patents. (n.d.). CN109721529B - Simple preparation method of 2, 5-dichloropyridine.
- Saini, M. S., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. *Drug Design, Development and Therapy*, 15, 4515–4544. Available at: [\[Link\]](#)
- Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution (NAS). *Master Organic Chemistry*. Available at: [\[Link\]](#)
- Organic Syntheses. (n.d.). 2,3-diaminopyridine. Available at: [\[Link\]](#)
- YouTube. (2020). (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. Available at: [\[Link\]](#)
- Smith, K., et al. (2014). Concerted Nucleophilic Aromatic Substitution Reactions. *Angewandte Chemie International Edition*, 53(34), 8908-8927. Available at: [\[Link\]](#)
- Google Patents. (n.d.). CN104974085A - Preparation method of 2-chloro-4-aminopyridine.
- Wikipedia. (n.d.). 2-Chloropyridine. Available at: [\[Link\]](#)
- Goreshnik, E., et al. (2013). Spectroscopic and structural investigation of 2,5-dicarboxy-1-methylpyridinium inner salt. *Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy*, 115, 749-756. Available at: [\[Link\]](#)
- Google Patents. (n.d.). CN101830844A - Preparation method of 2-chloropyridine.
- ResearchGate. (n.d.). Table 1. NMR Spectroscopic Data of 1 in Pyridine-d 5 (δ , ppm). Available at: [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
- [2. digitalcommons.njit.edu](https://digitalcommons.njit.edu) [digitalcommons.njit.edu]
- [3. Synthetic Strategies for Dinucleotides Synthesis - PMC](https://pubmed.ncbi.nlm.nih.gov) [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- [4. datasheets.scbt.com](https://datasheets.scbt.com) [datasheets.scbt.com]
- [5. m.youtube.com](https://m.youtube.com) [m.youtube.com]
- [6. 2,5-DINITROPHENOL\(329-71-5\) 1H NMR spectrum](https://chemicalbook.com) [chemicalbook.com]
- [7. masterorganicchemistry.com](https://masterorganicchemistry.com) [masterorganicchemistry.com]
- [8. youtube.com](https://youtube.com) [youtube.com]
- [9. 2,5-Dimethylpyridine\(589-93-5\) 1H NMR spectrum](https://chemicalbook.com) [chemicalbook.com]
- [10. fishersci.com](https://fishersci.com) [fishersci.com]
- [11. jubilantingrevia.com](https://jubilantingrevia.com) [jubilantingrevia.com]
- [12. tcichemicals.com](https://tcichemicals.com) [tcichemicals.com]
- [13. sigmaaldrich.com](https://sigmaaldrich.com) [sigmaaldrich.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2,5-Dinitropyridine: Synthesis, Reactivity, and Applications]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b080344#2-5-dinitropyridine-cas-number-and-molecular-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com